molecular formula C13H18O B13935747 6-Cyclopentyl-2,4-xylenol CAS No. 52479-94-4

6-Cyclopentyl-2,4-xylenol

Cat. No.: B13935747
CAS No.: 52479-94-4
M. Wt: 190.28 g/mol
InChI Key: VRNMLRLXNNNMIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Cyclopentyl-2,4-xylenol is an organic compound with the molecular formula C13H18O It is a derivative of xylenol, where the xylenol core is substituted with a cyclopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopentyl-2,4-xylenol typically involves the alkylation of 2,4-xylenol with cyclopentyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopentyl-2,4-xylenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The aromatic ring can be reduced under specific conditions.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.

Major Products

    Oxidation: Formation of cyclopentyl-2,4-benzoquinone.

    Reduction: Formation of cyclohexyl derivatives.

    Substitution: Various alkylated or acylated products depending on the substituents used.

Scientific Research Applications

6-Cyclopentyl-2,4-xylenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Cyclopentyl-2,4-xylenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to various biological responses. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylphenol: A simpler derivative of xylenol without the cyclopentyl group.

    2,6-Dimethylphenol: Another isomer of xylenol with different substitution patterns.

    Cyclopentylphenol: A compound with a similar cyclopentyl substitution but different positioning of the hydroxyl group.

Uniqueness

6-Cyclopentyl-2,4-xylenol is unique due to the specific positioning of the cyclopentyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

52479-94-4

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

2-cyclopentyl-4,6-dimethylphenol

InChI

InChI=1S/C13H18O/c1-9-7-10(2)13(14)12(8-9)11-5-3-4-6-11/h7-8,11,14H,3-6H2,1-2H3

InChI Key

VRNMLRLXNNNMIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C2CCCC2)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.